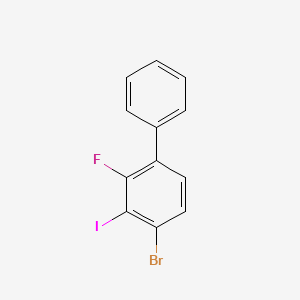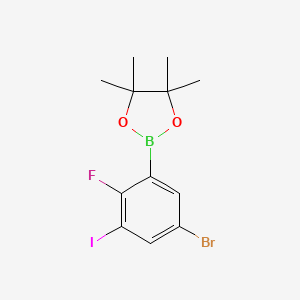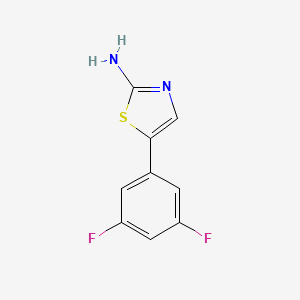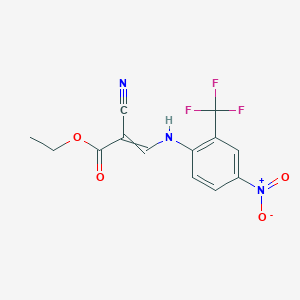
2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester is a synthetic organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-nitro-2-trifluoromethylaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline derivative attacks the cyanoacetate, followed by cyclization and esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Cyano-3-(4-amino-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester.
Aplicaciones Científicas De Investigación
2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biological processes, including enzyme inhibition and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-(4-nitro-phenylamino)-acrylic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
2-Cyano-3-(4-amino-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester: Contains an amino group instead of a nitro group, leading to different biological activities.
Uniqueness
The presence of the trifluoromethyl group in 2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester imparts unique chemical and biological properties, making it distinct from other similar compounds
Propiedades
Número CAS |
954118-33-3 |
|---|---|
Fórmula molecular |
C13H10F3N3O4 |
Peso molecular |
329.23 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate |
InChI |
InChI=1S/C13H10F3N3O4/c1-2-23-12(20)8(6-17)7-18-11-4-3-9(19(21)22)5-10(11)13(14,15)16/h3-5,7,18H,2H2,1H3 |
Clave InChI |
NCXVDHKIXUHEER-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


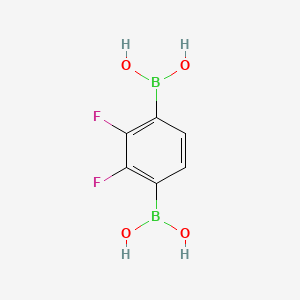
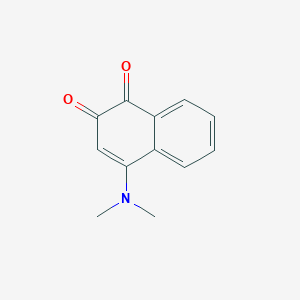
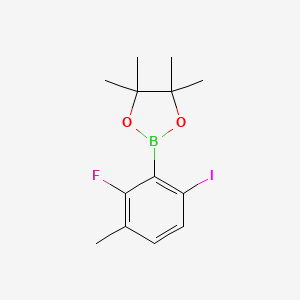

![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)

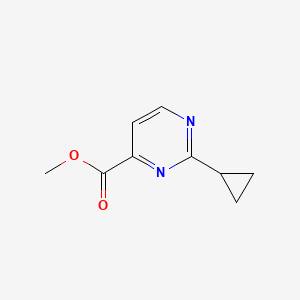

![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)

